N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin
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Overview
Description
N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin is a complex organic compound characterized by its unique structure, which includes a dioxinopyridine ring system. This compound contains a total of 51 atoms, including 23 hydrogen atoms, 21 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the dioxinopyridine ring system through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,4aS,7R,8R,8aR)-7,8-dihydroxy-2
Properties
IUPAC Name |
benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c23-17-11-22(21(25)27-12-14-7-3-1-4-8-14)16-13-26-20(28-19(16)18(17)24)15-9-5-2-6-10-15/h1-10,16-20,23-24H,11-13H2/t16?,17?,18-,19-,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRJHLWAZWZRJM-KZBHQWPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H]2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747128 |
Source
|
Record name | Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138381-83-6 |
Source
|
Record name | Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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